Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal.
Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Sorafenib
CAS No.: 100012-18-8
Cat. No.: VC0006105
Molecular Formula: C21H16ClF3N4O3
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100012-18-8 |
---|---|
Molecular Formula | C21H16ClF3N4O3 |
Molecular Weight | 464.8 g/mol |
IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) |
Standard InChI Key | MLDQJTXFUGDVEO-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Colorform | White solid |
Melting Point | 205.6 °C |
Mechanism of Action and Pharmacological Targets
Multikinase Inhibition and Signaling Pathway Disruption
Sorafenib exerts its antitumor effects through dual inhibition of Raf serine/threonine kinases and receptor tyrosine kinases (RTKs), including VEGFR-2/3, PDGFR-β, FLT-3, and c-Kit . By binding to the ATP-binding pocket of these kinases, sorafenib blocks downstream signaling cascades such as Raf/MEK/ERK and PI3K/Akt/mTOR, which are critical for tumor cell proliferation and survival . In HCC models, sorafenib-induced AMP-activated protein kinase (AMPK) activation further suppresses tumor growth by modulating cellular energy homeostasis .
The compound’s antiangiogenic properties stem from VEGFR-2 inhibition, reducing endothelial cell proliferation and migration by 40–60% in preclinical studies . Concurrent PDGFR-β blockade impedes pericyte recruitment to tumor vasculature, destabilizing nascent blood vessels and enhancing hypoxia-driven tumor necrosis .
Clinical Efficacy in Hepatocellular Carcinoma
Survival Benefits and Temporal Trends
The landmark SHARP trial established sorafenib’s efficacy, demonstrating a median OS of 10.7 months versus 7.9 months for placebo (HR 0.69; p < 0.001) . A 2023 individual patient data meta-analysis of 29 randomized trials (n = 5,525) revealed a pooled median OS of 10.4 months (95% CI: 9.6–11.4), with post-2015 studies showing improved survival to 13.4 months (95% CI: 11.0–15.2; p < 0.001) . This temporal improvement correlates with enhanced patient selection and supportive care rather than modified dosing .
Table 1: Sorafenib Efficacy in Phase III HCC Trials
Trial | Median OS (Months) | TTP (Months) | DCR (%) | Grade 3/4 HFS (%) |
---|---|---|---|---|
SHARP | 10.7 vs. 7.9 | 5.5 vs. 2.8 | 43 | 8 |
Asia-Pacific | 6.5 vs. 4.2 | 2.8 vs. 1.4 | 35 | 11 |
Post-2015 | 13.4 | 4.4 | 48 | 15 |
TTP: time to progression; DCR: disease control rate; HFS: hand-foot syndrome
Subgroup Variations and Predictive Biomarkers
Hepatitis B virus (HBV)-positive patients exhibit poorer responses, with OS reductions of 2.1 months compared to hepatitis C cohorts . Genetic polymorphisms in VEGFR2 (rs2305948) and PDGFRβ (rs246395) are associated with 30% lower progression-free survival (PFS), highlighting potential pharmacogenomic predictors .
Pharmacokinetics and Dose Optimization
Absorption, Metabolism, and Interpatient Variability
Sorafenib’s bioavailability is 38–49%, with peak plasma concentrations achieved 3 hours post-dose . Steady-state pharmacokinetics in pediatric patients show a median accumulation ratio of 7.2 (range: 3.7–11.6), necessitating trough monitoring to avoid toxicity . Hepatic impairment (Child-Pugh B/C) increases AUC by 45–130%, mandating dose reductions to 200 mg twice daily .
Table 2: Sorafenib Pharmacokinetic Parameters in Adults vs. Pediatrics
Parameter | Day 1 (Adults) | Steady-State (Pediatrics) |
---|---|---|
C~max~ (μg/mL) | 4.2 ± 1.8 | 8.1 ± 3.2 |
AUC~0–24h~ (h·μg/mL) | 28.5 ± 10.4 | 94.3 ± 41.6 |
t~1/2~ (h) | 24–36 | 28–42 |
Data derived from phase I trials
Adverse Effects and Toxicity Management
Cardiovascular and Cutaneous Toxicities
Sorafenib induces hypertension in 17–24% of patients via VEGFR-2 inhibition, which reduces nitric oxide synthesis and increases peripheral resistance . Prophylactic antihypertensives (e.g., ACE inhibitors) lower grade ≥3 hypertension incidence from 9% to 4% . Hand-foot syndrome (HFS), occurring in 27% of patients, correlates with cumulative drug exposure (>20,000 mg/m²) and requires dose interruptions in 30% of cases .
Mitochondrial Dysfunction and Metabolic Derangements
In vitro studies reveal sorafenib uncouples oxidative phosphorylation in cardiomyocytes, reducing ATP production by 60% at 7.3 μM concentrations . This underlies rare but fatal complications like myocardial infarction (1.2% incidence) and necessitates baseline cardiac risk stratification .
Resistance Mechanisms and Therapeutic Strategies
Intrinsic and Acquired Resistance Pathways
Primary resistance in HCC is mediated by PI3K/Akt/mTOR hyperactivation, which restores proliferative signaling despite Raf inhibition . Hypoxia-inducible factors (HIF-1α/2α) drive secondary resistance via upregulation of ABCB1 efflux pumps, reducing intracellular sorafenib concentrations 3.5-fold .
Table 3: Emerging Targets to Overcome Sorafenib Resistance
Resistance Mechanism | Therapeutic Approach | Clinical Trial Phase |
---|---|---|
PI3K/Akt activation | mTOR inhibitors (everolimus) | II |
EMT transition | TGF-β inhibitors (galunisertib) | I/II |
Hypoxia adaptation | HIF-2α antagonists (PT2385) | I |
Data from preclinical and early-phase trials
Combination Therapies and Immunomodulation
Phase Ib trials combining sorafenib with anti-PD-1 agents (nivolumab) show synergistic effects, doubling median PFS to 8.3 months versus sorafenib monotherapy . Lenvatinib-sorafenib sequential therapy extends median OS to 19.8 months in refractory HCC, leveraging complementary VEGFR/PDGFR inhibition .
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